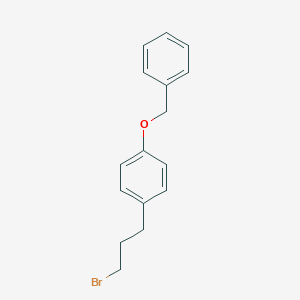

![molecular formula C8H8N2O B067521 1-Metil-1H-pirrolo[2,3-c]piridin-2(3H)-ona CAS No. 161563-35-5](/img/structure/B67521.png)

1-Metil-1H-pirrolo[2,3-c]piridin-2(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as MPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrrolopyridine derivative that has been synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bohlmann-Rahtz pyridine synthesis.

Aplicaciones Científicas De Investigación

1. Inhibidor del receptor del factor de crecimiento de fibroblastos (FGFR) El compuesto se ha utilizado en el diseño y síntesis de derivados que actúan como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . FGFR juega un papel esencial en varios tipos de tumores, y el direccionamiento de FGFR representa una estrategia atractiva para la terapia del cáncer .

Terapia contra el cáncer

La activación anormal de la vía de señalización FGFR debido a la amplificación, fusión o mutaciones sin sentido en el exón de los miembros de la familia FGFR está asociada con la progresión y el desarrollo de varios cánceres, como el cáncer de mama, cáncer de pulmón, cáncer de próstata, cáncer de vejiga y cáncer de hígado . Por lo tanto, este compuesto y sus derivados podrían usarse en la terapia del cáncer .

Inhibición de la proliferación celular

Los estudios in vitro han demostrado que el compuesto puede inhibir la proliferación de células de cáncer de mama 4T1

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-3H-pyrrolo[2,3-c]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-9-3-2-6(7)4-8(10)11/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEFRGVZOLPPSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)

![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)